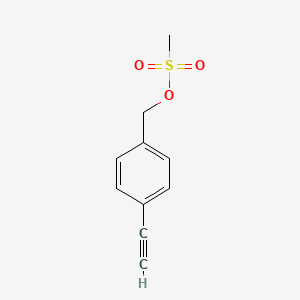
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate
Übersicht
Beschreibung
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is a synthetic organic compound characterized by the presence of an amino group, a trifluorophenyl group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate typically involves multi-step organic reactions. One common method involves the condensation of 2,4,5-trifluorobenzaldehyde with an appropriate amino ester under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a polar organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the amino group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-®-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: Used as an intermediate in the synthesis of sitagliptin, a medication for treating type 2 diabetes.
®-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride: Another derivative with similar structural features and applications.
Uniqueness
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethyl ester group differentiates it from other similar compounds, providing unique properties for various applications .
Eigenschaften
Molekularformel |
C12H12F3NO2 |
|---|---|
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H12F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4-6H,2-3,16H2,1H3 |
InChI-Schlüssel |
SFBGUVPIIJRHFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(CC1=CC(=C(C=C1F)F)F)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl ((1R,3R,6S)-7-oxabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B8512359.png)




![5-(Bromomethyl)-2-[2-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-1,3-benzoxazole](/img/structure/B8512393.png)





